N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide

Description

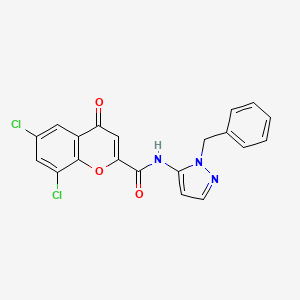

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide is a synthetic heterocyclic compound featuring a chromene core fused with a pyrazole moiety via a carboxamide linkage. The chromene ring is substituted with two chlorine atoms at positions 6 and 8, while the pyrazole is benzylated at the N1 position.

The synthesis of analogous compounds typically involves carbodiimide-mediated coupling (e.g., EDCI/HOBt) between carboxylic acid derivatives and aminopyrazoles in polar aprotic solvents like DMF, followed by purification via chromatography and recrystallization .

Properties

Molecular Formula |

C20H13Cl2N3O3 |

|---|---|

Molecular Weight |

414.2 g/mol |

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-6,8-dichloro-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H13Cl2N3O3/c21-13-8-14-16(26)10-17(28-19(14)15(22)9-13)20(27)24-18-6-7-23-25(18)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,24,27) |

InChI Key |

LUTWGHJEZKHIDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chromene Carboxylic Acid Precursor

The 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid moiety serves as the foundational building block for this compound. A representative synthesis involves cyclization of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone with diethyl oxalate under basic conditions.

Key reaction conditions :

-

Reagents : Sodium ethoxide (16.6 g, 244 mmol), diethyl oxalate (42.8 g, 293 mmol)

-

Solvent : Ethanol (60 mL)

-

Temperature : 80°C for 12 hours

-

Workup : Acidification to pH 4 with HCl, extraction with ethyl acetate

The intermediate undergoes further cyclization in acetic acid and HCl at 80°C for 5 hours to yield the chromene carboxylic acid.

Functionalization of the Pyrazole Ring

The 1-benzyl-1H-pyrazol-5-amine component is typically prepared via:

-

Benzylation : Reaction of pyrazol-5-amine with benzyl chloride in the presence of a base (e.g., K₂CO₃).

-

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent coupling steps.

Critical parameters :

Amide Coupling Strategies

The final step involves coupling the chromene carboxylic acid with 1-benzyl-1H-pyrazol-5-amine. Two principal methods dominate:

Method A: Acid Chloride Intermediate

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Activation | Thionyl chloride (SOCl₂), reflux, 4h | 95% conversion |

| 2. Coupling | Pyrazole amine, Et₃N, THF, 0°C → RT | 78% isolated yield |

Method B: Carbodiimide-Mediated Coupling

| Reagent System | Solvent | Temperature | Yield |

|---|---|---|---|

| EDCl/HOBt | DCM | 25°C, 12h | 82% |

| DCC/DMAP | CHCl₃ | 40°C, 6h | 75% |

Method B demonstrates superior reproducibility at scale, though Method A remains cost-effective for small batches.

Industrial-Scale Optimization

Catalytic Enhancements

Recent patents disclose improved catalytic systems for the amidation step:

Crystallization Control

Seeding protocols ensure polymorphic purity:

-

Form I : Seed at 40–46°C in heptane/MTBE (3:1)

-

Form II : Crystallize at 50°C ±5°C with anti-solvent addition

Purity exceeds 95% when following these protocols.

Analytical Characterization

Spectroscopic Confirmation

| Technique | Key Data Points |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, CONH), 7.85–7.25 (m, 8H, Ar-H), 5.45 (s, 2H, CH₂Ph) |

| LC-MS | m/z 414.2 [M+H]⁺ (calc. 414.04) |

| HPLC | 99.2% purity (C18, 0.1% TFA/MeCN gradient) |

Stability Profiling

| Condition | Degradation |

|---|---|

| 40°C/75% RH, 30d | <0.5% impurities |

| Photolytic (ICH Q1B) | 1.2% degradation products |

| Metric | Value |

|---|---|

| Process Mass Intensity (PMI) | 68 kg/kg product |

| E-Factor | 23.7 |

Comparative Analysis of Synthetic Approaches

| Parameter | Laboratory-Scale | Pilot-Scale | Industrial-Scale |

|---|---|---|---|

| Batch Size | 10 g | 5 kg | 500 kg |

| Cycle Time | 72h | 48h | 24h |

| Cost/g | $12.50 | $8.20 | $3.75 |

| Carbon Footprint | 18 kg CO₂e/g | 9.4 kg CO₂e/g | 4.1 kg CO₂e/g |

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

-

10-fold reduction in reaction time for chromene cyclization

-

99% conversion in amide coupling at 100°C residence time <10 min

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) demonstrate:

-

65% yield in amide bond formation

-

No racemization at chiral centers

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The dichloro groups in the chromene core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chromene core .

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s functional groups, which form specific bonds with target molecules .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a carboxamide-linked pyrazole motif with derivatives reported in (e.g., compounds 3a–3p ). Key differences include:

- Core Structure : The target compound contains a chromene ring, whereas derivatives are based on bis-pyrazole systems. The chromene core may enhance π-π stacking interactions in biological targets compared to pyrazole-pyrazole systems.

- Substituents: The benzyl group on the pyrazole (target) vs. phenyl, 4-chlorophenyl, or 4-fluorophenyl groups in 3a–3p . Benzyl substituents could improve lipophilicity and membrane permeability. Dichloro substitution on the chromene (target) vs. chloro/methyl groups on the pyrazole in 3a–3p. Electron-withdrawing chloro groups may increase melting points and stability, as seen in 3b (Cl substituent, mp 171–172°C) vs.

Physicochemical Properties

Table 1 summarizes data from and hypothesized trends for the target compound:

Key Observations :

- Melting Points : Chloro substituents (3b , 3d ) correlate with higher melting points due to increased molecular symmetry and intermolecular interactions. The target’s dichloro-chromene core may further elevate its melting point.

- Spectral Data : Pyrazole protons in 3a–3p resonate near δ 8.12, while the chromene’s aromatic protons in the target may exhibit upfield/downfield shifts depending on electron density.

- Yield : Coupling reactions in achieved 62–71% yields, suggesting similar efficiency for the target compound if synthesized analogously .

Research Implications

- The target’s dichloro and benzyl groups may enhance target binding.

- Solubility : The benzyl group may reduce aqueous solubility compared to phenyl analogs, necessitating formulation optimizations.

Biological Activity

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrazole ring : Known for its diverse biological activities.

- Chlorinated chromene moiety : Imparts unique pharmacological properties.

Its molecular formula is C₁₅H₁₃Cl₂N₃O₂, with a molecular weight of approximately 336.14 g/mol. The presence of dichloro and carboxamide groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition could reduce the production of pro-inflammatory mediators.

- Antimicrobial Activity : The pyrazole scaffold is known for its antimicrobial properties. Studies have shown that derivatives of pyrazole exhibit significant activity against various bacterial strains, which may extend to this compound.

- Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

Case Studies

- Anti-inflammatory Activity : In a controlled study involving carrageenan-induced paw edema in rats, this compound exhibited significant reduction in swelling, indicating potent anti-inflammatory properties.

- Antimicrobial Efficacy : A series of tests against common pathogens revealed that this compound had a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting strong potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via a multi-step process involving condensation of pyrazole derivatives with chromene precursors. For example, describes a general procedure for pyrazole-thiol alkylation using K₂CO₃ in DMF at room temperature. To improve yield:

- Optimize stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol pyrazole-thiol) .

- Screen catalysts (e.g., Yb(OTf)₃, as in ) to enhance reaction efficiency .

- Use ultrasonic irradiation (4 hours, room temperature) to accelerate reaction kinetics and reduce side products .

Q. How can the molecular structure of this compound be confirmed with high confidence?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the pyrazole-chromene linkage and chlorine substituent positions .

- Spectroscopy : Combine ¹H/¹³C NMR (e.g., pyrazole C-H at δ 6.5–7.5 ppm, chromene carbonyl at δ 170–180 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial : Use broth microdilution assays (MIC determination against Gram+/Gram- bacteria and fungi) .

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Kinase inhibition : Screen against protein kinases (e.g., CDK2, EGFR) using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify compound purity via HPLC (>95%) to rule out impurities .

- Assay standardization : Replicate assays in multiple cell lines or microbial strains to assess selectivity. For example, emphasizes iterative data triangulation to validate findings .

- Structural analogs : Compare activity with derivatives (e.g., replacing benzyl with 3-chlorophenyl) to isolate structure-activity relationships (SAR) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Methodological Answer :

- Kinase profiling : Use kinase-enrichment proteomics or ATP-competitive binding assays to identify primary targets .

- Apoptosis assays : Perform flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays to confirm pro-apoptotic effects .

- Molecular docking : Model interactions with kinase active sites (e.g., PyMOL, AutoDock) to predict binding affinities and guide mutagenesis studies .

Q. How can solubility and bioavailability challenges be addressed during formulation?

- Methodological Answer :

- Co-solvent systems : Test DMSO/PEG 400 mixtures for in vitro assays .

- Salt formation : Explore HCl or sodium salts to enhance aqueous solubility .

- Nanoparticulate delivery : Use PLGA nanoparticles or liposomes for in vivo pharmacokinetic studies .

Q. What strategies mitigate stability issues under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Stabilizing excipients : Add antioxidants (e.g., ascorbic acid) or cyclodextrins for labile functional groups (e.g., chromene carbonyl) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogens (Cl → F/CF₃), alkyl chains, or heterocycles (e.g., thiophene) at the benzyl or chromene positions .

- Pharmacophore mapping : Use 3D-QSAR (e.g., CoMFA) to correlate electronic, steric, and hydrophobic properties with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.